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molecular formula C9H7F3O B147564 3'-(Trifluoromethyl)acetophenone CAS No. 349-76-8

3'-(Trifluoromethyl)acetophenone

Cat. No. B147564
M. Wt: 188.15 g/mol
InChI Key: ABXGMGUHGLQMAW-UHFFFAOYSA-N
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Patent
US06184417B2

Procedure details

Under nitrogen, 297 g of water and 246 g of hydrobromic acid (48% strength) were initially charged, and 80 g of 3-trifluoromethylaniline were introduced. The suspension that formed was stirred and cooled to −6° C. Over a period of 30 minutes, 37 g of sodium nitrite dissolved in 78 g of water were now added dropwise, and the mixture was stirred for another 30 minutes. The solution that had formed was subsequently, at 30° C., metered into an initial charge of 6 g of copper sulphate pentahydrate dissolved in 26 g of water. This mixture was now added dropwise over a period of 1.5 hours to an initial charge of 45 g of acetaldoxime, the temperature being controlled in such a manner that it did not exceed 40° C. The mixture was subsequently heated to 100° C. The crude product was distilled off together with water. After the water had been removed from the distillate, the crude product was distilled over a column. 44 g (=48% of theory) of 3-trifluoromethylacetophenone were obtained.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two
Name
Quantity
78 g
Type
solvent
Reaction Step Two
Name
acetaldoxime
Quantity
45 g
Type
reactant
Reaction Step Three
Name
Quantity
26 g
Type
solvent
Reaction Step Four
Quantity
6 g
Type
catalyst
Reaction Step Five
Quantity
246 g
Type
reactant
Reaction Step Six
Name
Quantity
297 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br.[F:2][C:3]([F:12])([F:11])[C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][CH:10]=1)N.N([O-])=[O:14].[Na+].[CH:17](=NO)[CH3:18]>O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2]>[CH3:18][C:17]([C:6]1[CH:8]=[CH:9][CH:10]=[C:4]([C:3]([F:12])([F:11])[F:2])[CH:5]=1)=[O:14] |f:2.3,6.7.8.9.10.11.12|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
FC(C=1C=C(N)C=CC1)(F)F
Step Two
Name
Quantity
37 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
78 g
Type
solvent
Smiles
O
Step Three
Name
acetaldoxime
Quantity
45 g
Type
reactant
Smiles
C(C)=NO
Step Four
Name
Quantity
26 g
Type
solvent
Smiles
O
Step Five
Name
Quantity
6 g
Type
catalyst
Smiles
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
Step Six
Name
Quantity
246 g
Type
reactant
Smiles
Br
Name
Quantity
297 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-6 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The suspension that formed
ADDITION
Type
ADDITION
Details
were now added dropwise
STIRRING
Type
STIRRING
Details
the mixture was stirred for another 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solution that had formed
CUSTOM
Type
CUSTOM
Details
was subsequently, at 30° C.
ADDITION
Type
ADDITION
Details
This mixture was now added dropwise over a period of 1.5 hours to
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
did not exceed 40° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was subsequently heated to 100° C
DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled off together with water
CUSTOM
Type
CUSTOM
Details
After the water had been removed from the distillate
DISTILLATION
Type
DISTILLATION
Details
the crude product was distilled over a column

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(=O)C1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 44 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 47.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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